7,8-Dihydrocyclopenta[ij]isoquinoline
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Overview
Description
7,8-Dihydrocyclopenta[ij]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydrocyclopenta[ij]isoquinoline typically involves the hydroacylation of a 2-allyl-benzaldehyde derivative, followed by a series of reactions including O-allylation, Claisen rearrangement, O-methylation, and reductive amination. The final step involves a modified Pomeranz–Fritsch cyclization to install the isoquinoline ring .
Industrial Production Methods: These optimizations may include the use of more efficient catalysts and reaction conditions to increase yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydrocyclopenta[ij]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the isoquinoline ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Iodic acid is commonly used for dehydrogenation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products: The major products of these reactions include various substituted isoquinolines, which can exhibit different electronic and steric properties based on the substituents introduced .
Scientific Research Applications
7,8-Dihydrocyclopenta[ij]isoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7,8-Dihydrocyclopenta[ij]isoquinoline and its derivatives involves interactions with various molecular targets. These compounds can modulate signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis . By targeting these pathways, isoquinoline derivatives can exert various biological effects, including anticancer activity .
Comparison with Similar Compounds
1,7/8-Substituted Isoquinolines: These compounds are synthesized via dehydrogenation reactions and exhibit different electronic properties based on the substituents.
Azafluoranthenes: These are naturally occurring alkaloids with a similar indeno[1,2,3-ij]isoquinoline motif.
Tropoisoquinolines and Proaporphines: These compounds share structural similarities and are synthesized using similar synthetic routes.
Uniqueness: 7,8-Dihydrocyclopenta[ij]isoquinoline is unique due to its specific ring structure and the potential for diverse chemical modifications. This makes it a valuable compound for the development of new materials and bioactive molecules .
Properties
Molecular Formula |
C11H9N |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
5-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C11H9N/c1-2-8-4-5-10-11(8)9(3-1)6-7-12-10/h1-3,6-7H,4-5H2 |
InChI Key |
HSGNZEVATZAUJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
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